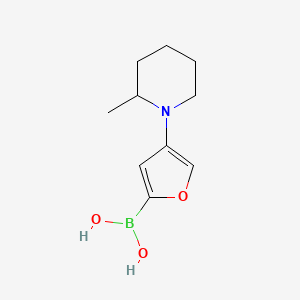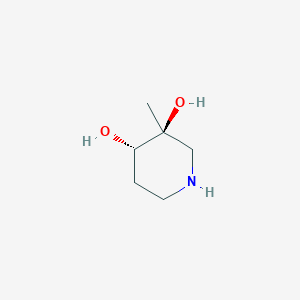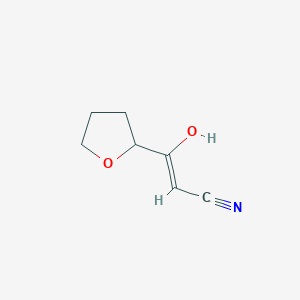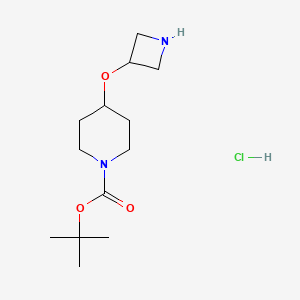![molecular formula C39H46Cl2FN5O3S B13332603 N-(tert-Butyl)-2,4-dichloro-3-(4-(3-fluorophenyl)-4-(2-((1R,3r,5S)-3-(2-methyl-1H-benzo[d]imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)piperidine-1-carbonyl)benzenesulfonamide](/img/structure/B13332603.png)
N-(tert-Butyl)-2,4-dichloro-3-(4-(3-fluorophenyl)-4-(2-((1R,3r,5S)-3-(2-methyl-1H-benzo[d]imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)piperidine-1-carbonyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-Butyl)-2,4-dichloro-3-(4-(3-fluorophenyl)-4-(2-((1R,3r,5S)-3-(2-methyl-1H-benzo[d]imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)piperidine-1-carbonyl)benzenesulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features multiple functional groups, including tert-butyl, dichloro, fluorophenyl, benzimidazole, and piperidine moieties, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butyl)-2,4-dichloro-3-(4-(3-fluorophenyl)-4-(2-((1R,3r,5S)-3-(2-methyl-1H-benzo[d]imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)piperidine-1-carbonyl)benzenesulfonamide typically involves multi-step organic synthesis. Key steps may include:
- Formation of the benzimidazole ring through cyclization reactions.
- Introduction of the piperidine ring via nucleophilic substitution or reductive amination.
- Attachment of the fluorophenyl group through electrophilic aromatic substitution.
- Incorporation of the tert-butyl and dichloro groups through alkylation and halogenation reactions.
- Final coupling of the sulfonamide moiety using sulfonyl chloride derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(tert-Butyl)-2,4-dichloro-3-(4-(3-fluorophenyl)-4-(2-((1R,3r,5S)-3-(2-methyl-1H-benzo[d]imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)piperidine-1-carbonyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: Potential oxidation of the benzimidazole or piperidine rings.
Reduction: Reduction of the dichloro groups to form dihydro derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.
Coupling: Formation of new C-C or C-N bonds through cross-coupling reactions.
Common Reagents and Conditions
Common reagents for these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides, acyl chlorides). Reaction conditions would vary depending on the specific transformation, but may involve solvents such as dichloromethane, ethanol, or dimethylformamide, and catalysts such as palladium or copper complexes.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the benzimidazole ring could yield benzimidazolone derivatives, while reduction of the dichloro groups could produce dihydro analogs.
Scientific Research Applications
N-(tert-Butyl)-2,4-dichloro-3-(4-(3-fluorophenyl)-4-(2-((1R,3r,5S)-3-(2-methyl-1H-benzo[d]imidazol-1-yl)-8-azabicyclo[32
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: As a probe for studying biological processes and interactions.
Medicine: As a potential therapeutic agent for treating diseases such as cancer, infections, or neurological disorders.
Industry: As a precursor for the production of advanced materials, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of N-(tert-Butyl)-2,4-dichloro-3-(4-(3-fluorophenyl)-4-(2-((1R,3r,5S)-3-(2-methyl-1H-benzo[d]imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)piperidine-1-carbonyl)benzenesulfonamide would depend on its specific biological target and application. Potential mechanisms could include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes involved in disease processes.
Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.
DNA/RNA Interactions: Binding to nucleic acids to interfere with gene expression or replication.
Comparison with Similar Compounds
Similar compounds to N-(tert-Butyl)-2,4-dichloro-3-(4-(3-fluorophenyl)-4-(2-((1R,3r,5S)-3-(2-methyl-1H-benzo[d]imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)piperidine-1-carbonyl)benzenesulfonamide may include other sulfonamide derivatives, benzimidazole-containing compounds, and piperidine-based molecules. These compounds may share similar chemical properties and biological activities, but the specific combination of functional groups in this compound may confer unique advantages in terms of potency, selectivity, or pharmacokinetic properties.
Properties
Molecular Formula |
C39H46Cl2FN5O3S |
|---|---|
Molecular Weight |
754.8 g/mol |
IUPAC Name |
N-tert-butyl-2,4-dichloro-3-[4-(3-fluorophenyl)-4-[2-[(1R,5S)-3-(2-methylbenzimidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethyl]piperidine-1-carbonyl]benzenesulfonamide |
InChI |
InChI=1S/C39H46Cl2FN5O3S/c1-25-43-32-10-5-6-11-33(32)47(25)30-23-28-12-13-29(24-30)46(28)21-18-39(26-8-7-9-27(42)22-26)16-19-45(20-17-39)37(48)35-31(40)14-15-34(36(35)41)51(49,50)44-38(2,3)4/h5-11,14-15,22,28-30,44H,12-13,16-21,23-24H2,1-4H3/t28-,29+,30? |
InChI Key |
QPEQCSWZPFYDLT-BWMKXQIXSA-N |
Isomeric SMILES |
CC1=NC2=CC=CC=C2N1C3C[C@H]4CC[C@@H](C3)N4CCC5(CCN(CC5)C(=O)C6=C(C=CC(=C6Cl)S(=O)(=O)NC(C)(C)C)Cl)C7=CC(=CC=C7)F |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CC4CCC(C3)N4CCC5(CCN(CC5)C(=O)C6=C(C=CC(=C6Cl)S(=O)(=O)NC(C)(C)C)Cl)C7=CC(=CC=C7)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



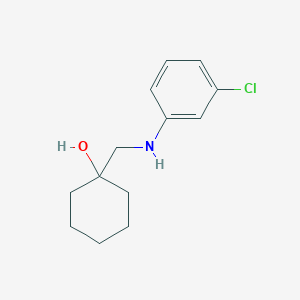
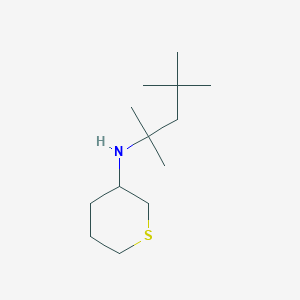

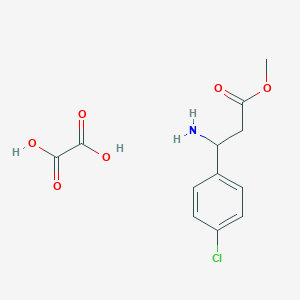
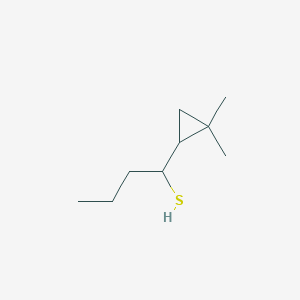
![tert-Butyl ((4'-(aminomethyl)-[1,1'-biphenyl]-3-yl)methyl)carbamate](/img/structure/B13332564.png)

![{3-[(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)methyl]oxetan-3-yl}methanol](/img/structure/B13332578.png)
